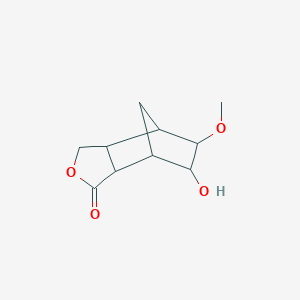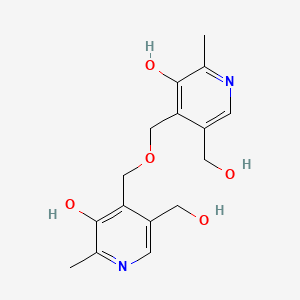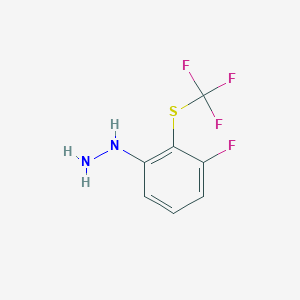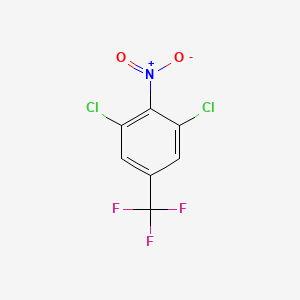
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C7H2Cl2F3NO2 It is characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration and chlorination of benzene derivatives. One common method involves the nitration of 1,3-dichloro-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to minimize side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and Bamberger rearrangement are often employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Amines: Formed from the reduction of nitro groups.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known to enhance biological activity.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form amines, which can then interact with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable building block in drug design .
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-(trifluoromethyl)nitrobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Comparison: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and potential for use in various synthetic applications .
Propriétés
Formule moléculaire |
C7H2Cl2F3NO2 |
|---|---|
Poids moléculaire |
259.99 g/mol |
Nom IUPAC |
1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
Clé InChI |
SXVXTLYDPQSPIB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


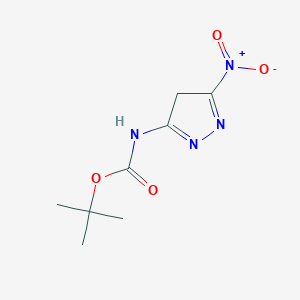

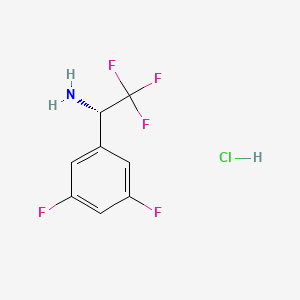
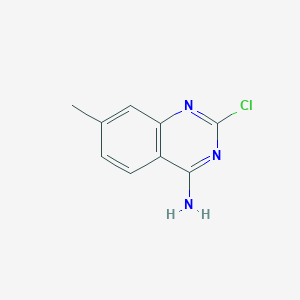

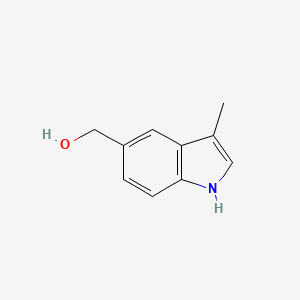

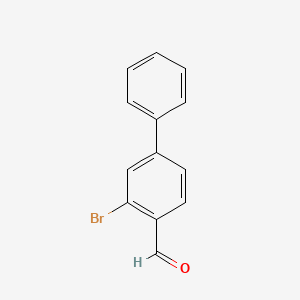
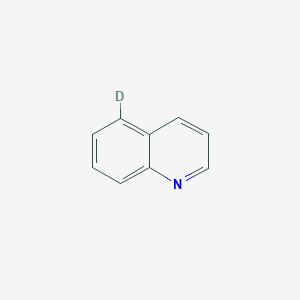

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
